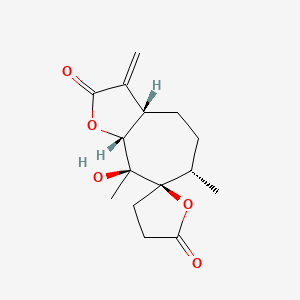
Psilostachyin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psilostachyin A is a natural product found in Ambrosia artemisiifolia var. elatior, Ambrosia artemisiifolia, and other organisms with data available.
Scientific Research Applications
Antiproliferative and Ultrastructural Alterations in Trypanosoma cruzi
Psilostachyin A has shown notable effects in inhibiting the growth and viability of Trypanosoma cruzi, a parasite responsible for Chagas disease. It induces irreversible antiproliferative effects and significant ultrastructural alterations, particularly affecting mitochondrial structures and the kinetoplast (Sülsen et al., 2010).
Trypanocidal and Leishmanicidal Activities
Research indicates that Psilostachyin A is effective against Trypanosoma cruzi epimastigotes, trypomastigotes, and amastigotes, suggesting its potential as a template for novel trypanocidal agents. It also displayed significant activity against Leishmania mexicana and Leishmania amazonensis, two species causing leishmaniasis (Sülsen et al., 2011).
Autophagy Induction and Cell Cycle Arrest in Human Liver Carcinoma
Psilostachyin A has been studied for its anticancer potential, particularly in inducing autophagy and cell cycle arrest in 5-fluorouracil-resistant human liver carcinoma cells. It demonstrates a dose-dependent reduction in cell viability and suppresses cell invasion, highlighting its potential therapeutic value in liver cancer treatment (Liu et al., 2019).
DNA Damage Checkpoint Inhibition
Psilostachyin A, along with Psilostachyin C, inhibits the G2/M DNA damage checkpoint, a critical phase in cell division and DNA repair processes. This inhibition could provide insight into novel therapeutic approaches targeting cancer cells (Sturgeon et al., 2005).
properties
Product Name |
Psilostachyin A |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(3aS,6S,7R,8S,8aR)-8-hydroxy-6,8-dimethyl-3-methylidenespiro[4,5,6,8a-tetrahydro-3aH-cyclohepta[b]furan-7,5'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-10-9(2)13(17)19-12(10)14(3,18)15(8)7-6-11(16)20-15/h8,10,12,18H,2,4-7H2,1,3H3/t8-,10-,12+,14-,15+/m0/s1 |
InChI Key |
IRPFOXRBPHCCTG-JISBIHODSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]([C@@]13CCC(=O)O3)(C)O)OC(=O)C2=C |
SMILES |
CC1CCC2C(C(C13CCC(=O)O3)(C)O)OC(=O)C2=C |
Canonical SMILES |
CC1CCC2C(C(C13CCC(=O)O3)(C)O)OC(=O)C2=C |
synonyms |
psilostachyin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



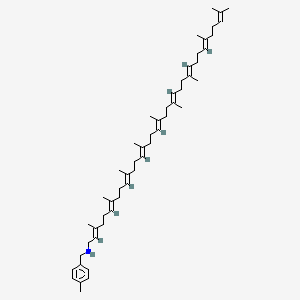
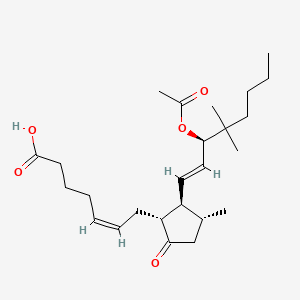
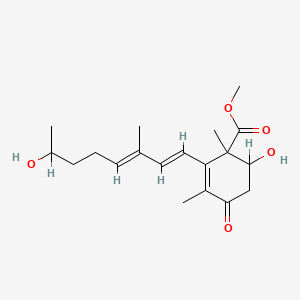
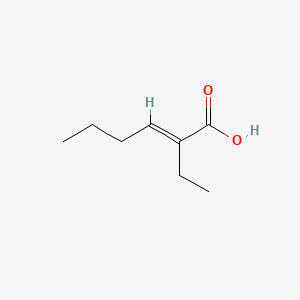
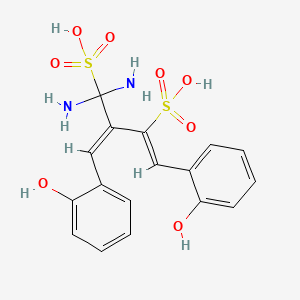
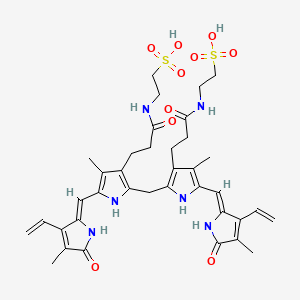
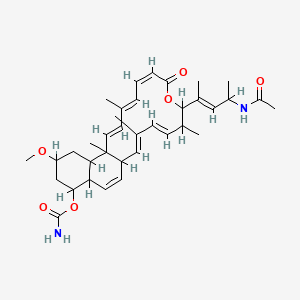
![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)
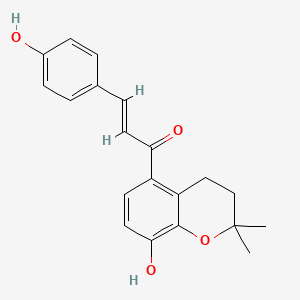
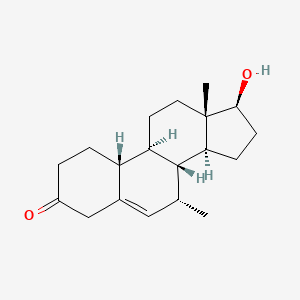
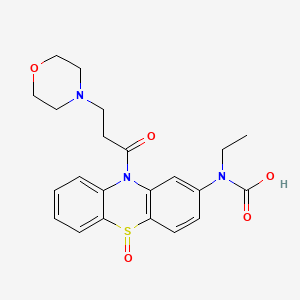
![(4Z,6Z,8Z,10Z)-3-(4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-20,21,23,25,27-pentahydroxy-15-isopropyl-17-oxo-16,29-dioxabicyclo[23.3.1]nonacosa-4,6,8,10-tetraene-28-carboxylic acid](/img/structure/B1240265.png)
![2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B1240267.png)
![N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide](/img/structure/B1240269.png)